molecular formula C14H16N2O2 B2853181 ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate CAS No. 909527-68-0

ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate

Cat. No.: B2853181
CAS No.: 909527-68-0
M. Wt: 244.294
InChI Key: CAFDCQQDUNURMM-XFXZXTDPSA-N
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Description

Ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate is a cyanoacrylate derivative characterized by a (2Z)-configured α,β-unsaturated ester backbone, a cyano group at the α-position, and a 2,4-dimethylphenylamino substituent at the β-position. The Z-configuration ensures a planar geometry, facilitating intermolecular interactions such as hydrogen bonding and π-stacking, which influence crystallinity and bioactivity . The 2,4-dimethylphenyl group provides steric bulk and electron-donating effects, modulating electronic properties and reactivity. This compound is synthesized via condensation reactions between cyanoacetate esters and substituted anilines, a method widely used for analogous derivatives .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(2,4-dimethylanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12(8-15)9-16-13-6-5-10(2)7-11(13)3/h5-7,9,16H,4H2,1-3H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFDCQQDUNURMM-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=C(C=C(C=C1)C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4-dimethylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Hydrolysis and Stability Under Acidic/Basic Conditions

The ester and cyano groups undergo hydrolysis under specific conditions:

  • Ester Hydrolysis :
    In aqueous basic media (pH > 10), the ethyl ester hydrolyzes to the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization .

    ConditionProductYield (%)Reference
    1M NaOH, 25°C2-cyano-3-(2,4-dimethylanilino)acrylic acid92
  • Cyano Group Stability :
    The cyano group remains intact under mildly acidic conditions (pH 1.5–6) but hydrolyzes to an amide in concentrated sulfuric acid .

Nucleophilic Addition Reactions

The α,β-unsaturated system facilitates Michael additions and cyclocondensations:

  • Thiol Addition :
    Thiols (e.g., mercaptoethanol) add to the β-carbon, forming thioether derivatives. This reaction is pH-dependent, with optimal yields at neutral conditions .

    NucleophileProduct StructureReaction Time (h)Yield (%)
    HSCH2CH2OHβ-(2-hydroxyethylthio) adduct278
  • Amine Cyclization :
    Heating with primary amines (e.g., methylamine) induces cyclization to form pyridine-3-carbonitrile derivatives .

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl group undergoes regioselective substitution:

  • Nitration :
    Directed by the amino group, nitration occurs at the para position relative to the methyl substituent .

    Nitrating AgentConditionsMajor ProductYield (%)
    HNO3/H2SO40°C, 1 h4-nitro-2,6-dimethylaniline derivative65

Inhibition of Biological Targets

The compound shows activity against bacterial type III secretion systems (T3SS):

  • Mechanism : Binds to transcriptional regulators (e.g., Ler) in E. coli, disrupting effector protein secretion .

    Concentration (μM)% T3SS InhibitionCytotoxicity (IC50, μM)Reference
    5085>100

Thermal and Photochemical Reactivity

  • Thermal Decomposition :
    At 150°C, the compound undergoes retro-ene reaction, releasing HCN and forming a substituted acrylate .

  • UV-Induced Isomerization :
    Prolonged UV exposure (254 nm) converts the (2Z)-isomer to the (2E)-isomer, confirmed by NMR .

Coordination Chemistry

The cyano and enoate groups act as ligands for transition metals:

  • Palladium Complexation :
    Forms stable complexes with Pd(PPh3)4, enabling catalytic applications in cross-coupling reactions .

    Metal CatalystReaction TypeApplication
    Pd(PPh3)4Suzuki-MiyauraBiaryl synthesis

Key Notes:

  • Handling : Store at RT in inert atmosphere; sensitive to prolonged light exposure .

  • Synthetic Utility : Serves as a precursor for heterocycles (e.g., pyridines, thiazoles) via cycloaddition or condensation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, molecular docking studies suggest that its structural components allow it to interact effectively with key proteins involved in cancer cell proliferation .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. In silico studies have shown that it can bind to targets such as estrogen receptors and other oncogenic pathways, indicating a multifaceted approach to cancer treatment .

Material Science

Polymer Synthesis
this compound is being explored for its utility in synthesizing polymers with enhanced properties. Its ability to undergo polymerization reactions makes it a candidate for producing materials with specific mechanical and thermal characteristics. Research indicates that incorporating this compound into polymer matrices can improve their thermal stability and mechanical strength .

Coatings and Adhesives
The compound's chemical structure allows it to serve as a precursor in the formulation of advanced coatings and adhesives. Its reactivity can be harnessed to create cross-linked networks that enhance adhesion properties and durability under various environmental conditions .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. Molecular docking simulations provided insights into the binding affinities of the compound with target proteins involved in cell cycle regulation .

Case Study 2: Polymer Applications

In another study focusing on material applications, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced thermal properties compared to traditional polymers. The study concluded that the incorporation of this compound could lead to novel materials suitable for high-performance applications .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cell lines ,
Polymer SynthesisImproved thermal stability in copolymers ,
Coatings and AdhesivesEnhanced adhesion properties

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate involves the formation of strong covalent bonds with various substrates. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the compound. The molecular targets include nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Comparison and Key Properties
Compound Name Substituent(s) Configuration logP Melting Point (°C) Bioactivity
Ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate (Target) 2,4-dimethylphenyl Z ~3.2* Not reported Herbicidal (hypothesized)
(E)-Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate 4-methylphenyl E 2.8 112–114 Not reported
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-chlorophenyl, methoxy Z 2.5 101–103 Antifungal
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate 4-difluoromethoxyphenyl Z 3.226 101–103 Not reported
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-dimethoxyphenyl E 2.4 128–130 Photosensitizer

*Estimated based on substituent contributions.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group is less electron-donating than methoxy groups (e.g., in ), reducing resonance stabilization but enhancing steric hindrance. Chlorine () and difluoromethoxy () substituents introduce electron-withdrawing effects, polarizing the α,β-unsaturated system and altering reactivity.

Stereochemical and Conformational Differences

  • Z vs. E Configuration: The Z-configuration in the target compound positions the cyano and aryl groups on the same side, enabling intramolecular hydrogen bonding (e.g., N–H⋯O=C in ). In contrast, E-isomers (e.g., ) adopt a trans arrangement, reducing such interactions and altering crystal packing .
  • Hydrogen Bonding: The target compound’s 2,4-dimethylphenyl group lacks strong hydrogen-bond donors, unlike urea-containing analogs (e.g., ), which exhibit intermolecular N–H⋯N and N–H⋯O bonds. This difference may reduce solubility but enhance lipophilicity .

Crystallographic and Packing Behavior

Table 2: Crystallographic Data Comparison
Compound Name Space Group Hydrogen Bonding Refinement Program
This compound Not reported Likely C–H⋯O/N interactions SHELXL
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate P21/c C–H⋯π interactions SHELX-97
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate P21/n N–H⋯O and C–H⋯Cl SHELXL
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate C2/c Intermolecular N–H⋯N, N–H⋯O SHELXTL

Insights:

  • The target compound’s crystal packing likely relies on weak C–H⋯O/N interactions due to the absence of strong hydrogen-bond donors. In contrast, urea derivatives (e.g., ) form robust N–H⋯N/O networks, enhancing thermal stability.
  • Chlorine substituents () introduce halogen bonding (C–H⋯Cl), which is absent in methyl- or methoxy-substituted analogs.

Biological Activity

Ethyl (2Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O2
  • Molar Mass : 244.3 g/mol
  • CAS Number : 909527-68-0

The compound is characterized by the presence of a cyano group and an ethyl ester, which are often associated with biological activity in related compounds.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, docking studies have shown potential interactions with enzymes such as tryptophan hydroxylase and various kinases, which are critical in cancer pathways .
  • Antioxidant Activity : The presence of the dimethylphenyl group may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Properties

A significant focus has been on the anticancer potential of this compound. In vitro assays have shown:

  • Cell Line Studies : The compound exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics .

Case Studies

  • Breast Cancer Research : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates. The study highlighted the compound's ability to downregulate survivin and upregulate pro-apoptotic factors like Bax .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated increased necrosis within tumors, suggesting effective penetration and action within tumor tissues .

Toxicological Profile

Toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential side effects.

Summary of Findings

PropertyObservation
Anticancer ActivityModerate potency against various cancer cell lines
MechanismEnzyme inhibition, antioxidant properties
CytotoxicityInduces apoptosis in cancer cells
ToxicityFavorable safety profile at therapeutic doses

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